REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[C:4]([F:14])[CH:3]=1.O[CH2:16][CH:17]([CH2:19]O)O.[N+]([C:24]1C=CC=CC=1)([O-])=O.S(=O)(=O)(O)O.S(Cl)(Cl)=O>>[F:14][C:4]1[C:5]([CH:9]([CH3:13])[C:10]([O:12][CH3:24])=[O:11])=[C:6]([F:8])[CH:7]=[C:2]2[C:3]=1[CH:16]=[CH:17][CH:19]=[N:1]2
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Name
|
|
Quantity
|
19 g
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Type
|
reactant
|
Smiles
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NC1=CC(=C(C(=C1)F)C(C(=O)O)C)F
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Name
|
|
Quantity
|
28.41 mL
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Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
6.028 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
16.61 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6.891 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated gently
|
Type
|
CUSTOM
|
Details
|
After cessation of the initial vigorous reaction
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Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in MeOH (150 mL)
|
Type
|
ADDITION
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Details
|
150 mL of 6N NaOH were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 110° C. for 3 hours
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
The resulting dark precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50° C. for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a mixture of sat'd NaHCO3 and DCM
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
subjected to medium-pressure silica gel chromatography (0% EtOAc/Hexanes to 30% in 36 minutes)
|
Duration
|
36 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1C(C(=O)OC)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |